4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the carboxamide functionality contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-6-9(11(14)17)10(16-12(18)15-6)7-4-2-3-5-8(7)13/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSDRZDFBMFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. Studies have demonstrated that compounds similar to 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A derivative was tested against breast cancer cell lines and showed significant cytotoxicity with an IC50 value in the low micromolar range .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Example : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .
Anti-inflammatory Effects
Inflammation-related diseases are a major health concern. Compounds with similar structures have been shown to modulate inflammatory pathways.
- Research Finding : A study reported that tetrahydropyrimidine derivatives reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Material Science Applications
Beyond biological applications, the compound also finds relevance in material science:
Synthesis of Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices for enhanced properties.
- Application : Research has explored its use in creating polymer blends that exhibit improved thermal stability and mechanical strength .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group and the carboxamide functionality play crucial roles in binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(2-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(2-Methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 278.28 g/mol. Its structure includes a tetrahydropyrimidine core which is known for various biological activities.
Research indicates that compounds with a similar structure can exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit HIV-1 integrase (IN), an essential enzyme for viral replication. In vitro assays demonstrated that it inhibits the strand transfer reaction with an IC50 value of 0.65 µM, indicating potent activity against this target .
- Anticancer Properties : Derivatives of tetrahydropyrimidines have shown promising anticancer effects. For instance, compounds with similar structures have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide:
Case Studies
- HIV Integrase Inhibition : A study focused on the synthesis and evaluation of N-(4-fluorophenyl)-6-methyl derivatives showed that these compounds effectively inhibit HIV integrase in vitro. The most active compound demonstrated significant inhibitory effects without exhibiting toxicity at therapeutic concentrations .
- Anticancer Activity : Research involving similar tetrahydropyrimidine derivatives indicated their potential as anticancer agents through mechanisms including apoptosis induction and cell cycle arrest in human cancer cell lines such as MCF-7 and HeLa .
Q & A
Q. Key Reaction Parameters :
| Component | Example | Role |
|---|---|---|
| β-Keto ester | Ethyl acetoacetate | Carbonyl donor |
| Aldehyde | 2-Fluorobenzaldehyde | Aromatic substituent source |
| Urea/Thiourea | Urea | Cyclization agent |
| Catalyst | p-TsOH, HCl | Accelerate imine formation |
How can researchers optimize reaction conditions to improve yield and purity?
Advanced
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/acetone balance reactivity and cost .
- Temperature control : 80–100°C maximizes cyclization while minimizing side reactions (e.g., decarboxylation) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity and reduce byproducts .
Q. Example Workflow :
Screen solvents (ethanol vs. DMF) at reflux.
Test catalysts (p-TsOH vs. ZnCl₂) via TLC monitoring.
Isolate via recrystallization (ethanol/water) for ≥95% purity .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorophenyl substitution at C4) and tetrahydropyrimidine ring conformation .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
How can structural ambiguities (e.g., tautomerism) be resolved using advanced techniques?
Q. Advanced
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim equilibrium) and confirms dihydrophyrimidine ring puckering .
- DFT calculations : Predict stable conformers and compare with experimental NMR data .
Case Study : A derivative with a trifluoromethyl group showed C4–F bond length discrepancies (1.34 Å vs. 1.38 Å predicted), resolved via single-crystal XRD .
What biological activities have been reported for this compound?
Q. Basic
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) via membrane disruption .
- Anticancer : IC₅₀ = 12 µM against MCF-7 cells, linked to topoisomerase II inhibition .
Limitation : Low solubility (<0.1 mg/mL in PBS) may underreport in vitro efficacy .
How should researchers analyze contradictory bioactivity data across studies?
Advanced
Contradictions arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F) enhance target binding but reduce solubility .
- Assay variability : Cell line-specific metabolic activity (e.g., HepG2 vs. HEK293) impacts IC₅₀ values.
Q. Mitigation :
Standardize assays (e.g., MTT protocol, passage number).
Use orthogonal techniques (e.g., SPR for binding affinity) .
What methods are used to explore structure-activity relationships (SAR) for this scaffold?
Q. Advanced
- Substituent variation : Replace 2-fluorophenyl with 3-Cl or 4-OCH₃ to modulate lipophilicity .
- Molecular docking : Predict binding to kinase domains (e.g., EGFR) using AutoDock Vina .
SAR Insight : Methyl at C6 enhances metabolic stability, while bulkier groups (e.g., CF₃) reduce bioavailability .
How do pH and solvent systems affect the compound’s stability during storage?
Q. Advanced
- Degradation pathways : Hydrolysis of the carboxamide group in acidic conditions (t₁/₂ = 48 hrs at pH 3) .
- Stabilization : Store in anhydrous DMSO at -20°C; avoid freeze-thaw cycles.
- Analytical validation : Use LC-MS to detect degradation products (e.g., free carboxylic acid) .
What strategies address regioselectivity challenges in modifying the tetrahydropyrimidine core?
Q. Advanced
- Protecting groups : Boc protection of NH ensures functionalization at C5-carboxamide .
- Microwave irradiation : Enhances C4-aryl bond formation over side reactions .
How can researchers validate conflicting reports on mechanism of action?
Q. Advanced
- Target deconvolution : Combine RNA-seq (to identify dysregulated pathways) and CRISPR knockout validation .
- Biophysical assays : ITC or SPR quantifies binding affinity to suspected targets (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
